An In-depth Technical Guide to Ethyl 2,2-difluoro-3-hydroxypropanoate
An In-depth Technical Guide to Ethyl 2,2-difluoro-3-hydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2,2-difluoro-3-hydroxypropanoate, a fluorinated building block with significant potential in medicinal chemistry and materials science. This document delves into its chemical and physical properties, synthesis, spectroscopic profile, safety information, and its role in the development of novel therapeutics.
Introduction: The Significance of Gem-Difluorination in Drug Design
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. The gem-difluoro group (CF2), in particular, is a valuable motif that can act as a bioisostere for carbonyl groups, ethers, and other functionalities. This substitution can lead to enhanced metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity or basicity of nearby functional groups through its strong electron-withdrawing inductive effect. Ethyl 2,2-difluoro-3-hydroxypropanoate is a versatile building block that provides a straightforward entry point for incorporating the valuable α,α-difluoro-β-hydroxy ester moiety into more complex molecular architectures.
Section 1: Core Properties and Identification
Molecular Formula: C₅H₈F₂O₃[1][2]
Molecular Weight: 154.11 g/mol [1][2]
Synonyms:
-
Ethyl 2,2-difluoro-3-hydroxypropionate
-
2,2-Difluoro-3-hydroxy-propionic acid ethyl ester
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless liquid (predicted) | [2] |
| Boiling Point | 75-78 °C at 9 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 90.1 ± 25.9 °C (Predicted) | [2] |
| Refractive Index | 1.385 (Predicted) | [2] |
| LogP | 0.14 (Predicted) | [2] |
| PSA | 46.53 Ų | [2] |
Section 2: Synthesis and Mechanistic Considerations
The primary synthetic route to Ethyl 2,2-difluoro-3-hydroxypropanoate is the Reformatsky reaction . This organozinc-mediated reaction involves the condensation of an α-halo ester with a carbonyl compound, in this case, ethyl bromodifluoroacetate and formaldehyde.
The Reformatsky Reaction: A Deeper Look
The Reformatsky reaction is a powerful tool for the formation of carbon-carbon bonds. Its key advantage over other organometallic additions (like Grignard reactions) is the ability to form the organozinc reagent in the presence of the carbonyl electrophile. The zinc enolate is sufficiently nucleophilic to add to aldehydes and ketones but is generally unreactive towards esters, preventing self-condensation of the starting material.
The reaction proceeds through the following key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc intermediate, often referred to as a Reformatsky enolate.
-
Coordination and Addition: The carbonyl oxygen of formaldehyde coordinates to the zinc atom, followed by nucleophilic attack of the enolate carbon onto the carbonyl carbon. This typically proceeds through a six-membered chair-like transition state.
-
Hydrolysis: Acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.
Figure 1: Generalized workflow of the Reformatsky reaction for the synthesis of Ethyl 2,2-difluoro-3-hydroxypropanoate.
Experimental Protocol: A Representative Reformatsky Synthesis
Materials:
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Toluene (anhydrous)
-
Ethyl bromodifluoroacetate
-
Formaldehyde (or a suitable source like paraformaldehyde)
-
Hydrochloric acid (for workup)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Brine
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
A reaction flask is charged with activated zinc dust and a catalytic amount of iodine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Anhydrous toluene is added, and the mixture is briefly heated under reflux to further activate the zinc, then cooled to room temperature.
-
A solution of ethyl bromodifluoroacetate and formaldehyde in anhydrous toluene is added dropwise to the zinc suspension. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
The reaction mixture is stirred at a specified temperature (e.g., 90 °C) for a set period (e.g., 30 minutes) to ensure complete conversion.
-
After cooling to 0 °C, the reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to yield the pure Ethyl 2,2-difluoro-3-hydroxypropanoate.
Section 3: Spectroscopic Profile (Illustrative)
As of the date of this guide, the specific ¹H, ¹³C, and ¹⁹F NMR, as well as IR and mass spectra for Ethyl 2,2-difluoro-3-hydroxypropanoate, are not publicly available in the searched databases. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds. The following data for related compounds are provided for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the hydroxymethyl group (a triplet for the -CH₂- coupled to the two fluorine atoms, and a broad singlet or triplet for the -OH proton, which may exchange with trace water).
-
¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon, the difluorinated quaternary carbon, the hydroxymethyl carbon, and the two carbons of the ethyl group. The signal for the carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling.[4]
-
¹⁹F NMR: The fluorine NMR is a powerful technique for fluorinated compounds. It is expected to show a singlet or a narrowly coupled multiplet for the two equivalent fluorine atoms. The chemical shift will be indicative of the gem-difluoroalkyl ester environment.[4][5][6]
Illustrative ¹⁹F NMR Data for a Related Compound (ethyl 2,2-difluoro-6-phenylhexanoate): A triplet at δ -105.83 ppm (J = 16.8 Hz) is observed for the -CF₂- group.[5] This provides a reasonable estimate for the expected chemical shift region for Ethyl 2,2-difluoro-3-hydroxypropanoate.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorptions:
-
O-H stretch: A strong, broad band in the region of 3400 cm⁻¹.
-
C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region.
-
C=O stretch (ester): A strong, sharp band around 1765 cm⁻¹.[5]
-
C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C-O stretch: Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 154, although it may be of low intensity. Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃), water (-H₂O), and other fragments corresponding to the cleavage of the carbon-carbon bonds.
Section 4: Applications in Drug Development and Organic Synthesis
Ethyl 2,2-difluoro-3-hydroxypropanoate is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its utility stems from the presence of multiple functional groups that can be selectively manipulated.
Role as a Bioisostere and Metabolic Blocker
The gem-difluoromethylene group is a well-established bioisostere for a carbonyl group. Replacing a metabolically labile ketone with a CF₂ group can block oxidative metabolism at that position, thereby increasing the in vivo half-life of a drug candidate. The electron-withdrawing nature of the fluorine atoms can also influence the acidity and basicity of neighboring functional groups, which can be fine-tuned to optimize drug-target interactions.
Synthetic Versatility
The hydroxyl group of Ethyl 2,2-difluoro-3-hydroxypropanoate can be further functionalized through oxidation, etherification, or esterification. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to the diol. This array of possible transformations makes it a versatile starting material for the synthesis of a wide range of fluorinated compounds.
Figure 2: Synthetic transformations of Ethyl 2,2-difluoro-3-hydroxypropanoate.
Section 5: Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for Ethyl 2,2-difluoro-3-hydroxypropanoate is not widely available. However, based on data for structurally related compounds and supplier information, the following GHS classifications and precautions are advised.[1]
GHS Hazard Classification
-
Hazard Statements:
-
Signal Word: Warning[1]
-
GHS Pictograms:
-
Exclamation Mark
-
Precautionary Statements
The following precautionary statements are recommended for handling Ethyl 2,2-difluoro-3-hydroxypropanoate:[1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to store under an inert atmosphere in a freezer at or below -20°C.[1]
Conclusion
Ethyl 2,2-difluoro-3-hydroxypropanoate is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its gem-difluoro motif offers opportunities to enhance the metabolic stability and modulate the electronic properties of target molecules. While detailed spectroscopic and reactivity data are still emerging, the established synthetic routes and the predictable chemical behavior of this compound make it an attractive tool for medicinal chemists and researchers in related fields. As with all chemicals, proper safety precautions should be strictly followed during its handling and use.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,2-difluoropropanoate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
-
SpectraBase. (n.d.). ETHYL-2-FLUORO-3-HYDROXY-3,3-DIPHENYLPROPANOATE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]
-
Scribd. (n.d.). Reformatsky Reaction | PDF | Solvent | Chemical Substances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2,2-difluoro-3-hydroxypropanoate (C5H8F2O3). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl difluoroacetate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Classifying hazardous chemicals National guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- Google Patents. (n.d.). WO2017025985A1 - Process of producing ethyl difluoroacetate.
-
Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,2-difluoro-3-hydroxypropanoate. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Ethyl 2-hydroxy propanoate (YMDB01429). Retrieved from [Link]
-
OSHA. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
-
YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram. Retrieved from [Link]
-
PubChem. (n.d.). ethyl (Z)-2-fluoro-3-hydroxyprop-2-enoate. Retrieved from [Link]
Sources
- 1. 380-41-6|Ethyl 2,2-difluoro-3-hydroxypropanoate|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188 - PubChem [pubchem.ncbi.nlm.nih.gov]
